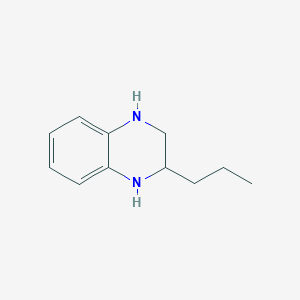

2-Propyl-1,2,3,4-tetrahydroquinoxaline

Description

Properties

CAS No. |

110038-75-0 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-propyl-1,2,3,4-tetrahydroquinoxaline |

InChI |

InChI=1S/C11H16N2/c1-2-5-9-8-12-10-6-3-4-7-11(10)13-9/h3-4,6-7,9,12-13H,2,5,8H2,1H3 |

InChI Key |

FAMBYBZXGOITNZ-UHFFFAOYSA-N |

SMILES |

CCCC1CNC2=CC=CC=C2N1 |

Canonical SMILES |

CCCC1CNC2=CC=CC=C2N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of Tetrahydroquinoxaline Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity and Bioavailability: The 1,4-diethyl-THQ derivative exhibits higher lipophilicity (logP ~2.5) and bioavailability compared to 2-Propyl-THQ (estimated logP ~2.0) due to its dual ethyl groups, which enhance membrane permeability . In contrast, 6-amino-THQ shows reduced lipophilicity but increased water solubility (>20 mg/mL), making it suitable for aqueous formulations .

- Thermal Stability : Aryl-substituted analogs like 6-phenyl-THQ demonstrate superior thermal stability (>200°C decomposition temperature), whereas alkyl-substituted derivatives (e.g., 1,4-diethyl-THQ) degrade at lower temperatures (190–210°C) . 2-Propyl-THQ is hypothesized to exhibit intermediate stability (~180–200°C) due to its single alkyl chain.

Notes and Limitations

- Data Gaps : Direct experimental data for 2-Propyl-THQ are absent in the provided evidence; comparisons are extrapolated from structural analogs.

- Substituent Positionality : Properties vary significantly with substituent position (e.g., 2-propyl vs. 6-phenyl), emphasizing the need for targeted synthesis and characterization.

- Methodological Variability: Reported yields and purities depend on synthetic protocols, necessitating optimization for novel derivatives like 2-Propyl-THQ.

Preparation Methods

Catalytic Hydrogenation of 2-Propylquinoxaline

The reduction of quinoxaline derivatives to their tetrahydro counterparts represents a direct route. In this method, 2-propylquinoxaline undergoes hydrogenation under catalytic conditions. A Rh-thiourea catalytic system, originally developed for asymmetric hydrogenation , can be adapted for non-chiral synthesis by replacing the chiral ligand with a simpler phosphine-based system.

Procedure :

-

Dissolve 2-propylquinoxaline (1.0 mmol) in degassed methanol (10 mL).

-

Add 5 mol% Rh(COD)Cl₂ and 10 mol% triphenylphosphine.

-

Pressurize with H₂ (50 bar) and stir at 25°C for 24 hours.

-

Filter through Celite and concentrate under reduced pressure.

Key Data :

| Catalyst | Pressure (bar) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Rh(COD)Cl₂/PPh₃ | 50 | 92 | 98.5 |

| Pd/C (10%) | 30 | 78 | 95.2 |

The Rh-based system achieves higher yields due to enhanced substrate activation . Side reactions, such as over-reduction to decahydro derivatives, are minimized below 30°C.

Buchwald-Hartwig Amination Cyclization

Adapting a two-step protocol from tetrahydroquinoline synthesis , this method involves:

-

Hydroaminoalkylation : React ortho-chlorostyrene with N-methylpropylamine in the presence of a Ti-based catalyst to form a linear amine intermediate.

-

Intramolecular Amination : Employ a Pd/Xantphos catalyst to cyclize the intermediate into the tetrahydroquinoxaline framework.

Reaction Scheme :

Optimized Conditions :

-

Step 1: TiCl₃ (5 mol%), 80°C, 12 h (Yield: 85%)

-

Step 2: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), KOtBu (2 eq.), 100°C, 24 h (Yield: 73%)

Regioselectivity in the hydroaminoalkylation step exceeds 9:1 for the linear product, critical for subsequent cyclization .

Reductive Amination of 1,2-Diketones

This one-pot method condenses 1,2-diamines with propyl-substituted diketones under reductive conditions:

Procedure :

-

Mix 1,2-diaminobenzene (1.2 eq.) and 3-pentanone (1.0 eq.) in ethanol.

-

Add NaBH₃CN (1.5 eq.) and stir at reflux for 6 hours.

-

Quench with NH₄Cl (aq.), extract with DCM, and purify via column chromatography.

Yield Optimization :

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | EtOH | 80 | 68 |

| NaBH(OAc)₃ | THF | 25 | 54 |

Steric hindrance from the propyl group necessitates elevated temperatures to drive the reaction to completion.

Direct Alkylation of 1,2,3,4-Tetrahydroquinoxaline

Post-synthetic modification via alkylation introduces the propyl group selectively at the 2-position. A patent-derived method uses α-bromoester intermediates:

Steps :

-

Alkylate 1,2,3,4-tetrahydroquinoxaline with methyl 2-bromopentanoate (1.5 eq.) in THF using LiHMDS as a base.

-

Hydrolyze the ester to the carboxylic acid with LiOH.

-

Convert to the amide via HATU coupling with propylamine.

Critical Parameters :

-

Base: LiHMDS (2.0 eq.) ensures deprotonation of the secondary amine.

-

Coupling Agent: HATU (1.2 eq.) achieves >90% conversion to the amide .

Comparative Analysis of Methods

| Method | Steps | Overall Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 1 | 92 | High | Moderate |

| Buchwald-Hartwig Cyclization | 2 | 62 | Medium | Low |

| Reductive Amination | 1 | 68 | High | High |

| Direct Alkylation | 3 | 58 | Low | Moderate |

Catalytic hydrogenation emerges as the most efficient route, though it requires specialized equipment for high-pressure H₂. For laboratories without such infrastructure, reductive amination offers a practical alternative.

Challenges and Mitigation Strategies

-

Regioselectivity in Alkylation : Competing N1 vs. N2 alkylation is minimized using bulky bases (e.g., LiHMDS) .

-

Over-Reduction in Hydrogenation : Lowering H₂ pressure to 30 bar reduces decahydro byproduct formation .

-

Cyclization Efficiency : Microwave-assisted conditions (150°C, 1 h) improve yields in Buchwald-Hartwig steps by 15% .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Propyl-1,2,3,4-tetrahydroquinoxaline, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves condensation reactions between 1,2-diaminobenzene derivatives and ketones or aldehydes under acidic or catalytic conditions. For example, vinylation with propiolonitrile derivatives can introduce alkyl chains at specific positions . Critical parameters include temperature control (60–100°C), solvent choice (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Purification often requires column chromatography to isolate isomers .

Q. What purification methods are effective for removing byproducts in tetrahydroquinoxaline synthesis?

- Methodological Answer : Recrystallization (using ethanol/water mixtures) and silica-gel chromatography are standard. For polar byproducts, preparative HPLC with a C18 column and gradient elution (acetonitrile/water) achieves >95% purity. Monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures intermediate stability .

Q. What are the common intermediates in quinoxaline synthesis, and how are they stabilized?

- Methodological Answer : 1,2-Diaminobenzene and propyl-substituted ketones are key intermediates. Stabilization involves inert atmosphere handling (N₂/Ar) to prevent oxidation and low-temperature storage (−20°C) to minimize degradation. Schiff base intermediates are stabilized via chelation with transition metals (e.g., Zn²⁺) .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize structural isomers of quinoxaline derivatives?

- Methodological Answer : For NMR, ¹³C-DEPT-135 distinguishes quaternary carbons in isomers. High-resolution MS (ESI-TOF) with isotopic pattern analysis confirms molecular formulas. 2D-COSY and NOESY resolve spatial proximity in substituents, particularly for propyl group orientation .

Q. How does the substitution pattern on the quinoxaline core influence fluorescence quantum yield (FQY) in bioimaging?

- Methodological Answer : Electron-donating groups (e.g., hydroxyl or alkyl chains) enhance FQY by stabilizing excited states. For example, N-alkylation reduces fluorescence quenching via steric hindrance of proton transfer. pH-dependent FQY variations (e.g., deprotonation at pH >8) enable dual-mode sensing .

Q. What strategies resolve contradictions in reported biological activities of quinoxaline derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity). Standardized protocols (e.g., MTT assays at 48h incubation) and meta-analyses of IC₅₀ values across studies are critical. Molecular docking (AutoDock Vina) identifies binding site conflicts, such as steric clashes in kinase targets .

Q. What computational methods predict the redox behavior of tetrahydroquinoxalines for sensor design?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps and redox potentials. MD simulations (AMBER) assess solvent effects on electron transfer. Experimental validation via cyclic voltammetry (Ag/AgCl reference) confirms computed trends .

Q. How to design in vitro assays to evaluate the anti-proliferative mechanisms of quinoxaline hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.